molecular formula C16H20N4 B12264040 2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12264040
M. Wt: 268.36 g/mol
InChI Key: YEJCIIXMSZTTHC-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2,5-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an anhydrous solvent like xylene . The reaction conditions include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in anhydrous xylene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dimethylphenyl group and pyrimidine ring contribute to its unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H20N4/c1-13-4-5-14(2)15(12-13)19-8-10-20(11-9-19)16-17-6-3-7-18-16/h3-7,12H,8-11H2,1-2H3

InChI Key

YEJCIIXMSZTTHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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